molecular formula C12H22O3 B082860 Ciclactate CAS No. 15145-14-9

Ciclactate

Cat. No.: B082860
CAS No.: 15145-14-9
M. Wt: 214.30 g/mol
InChI Key: SRJOJNGMYPRTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ciclactate (3,3,5-trimethylcyclohexyl lactate) is a synthetic compound classified as an antispasmodic agent. Its molecular formula is C₁₂H₂₂O₃, with a molecular weight of 214.3 g/mol . Structurally, it features a cyclohexyl ester backbone substituted with methyl groups and a lactate moiety, as represented by its SMILES notation: O(C1CC(CC(C1)C)(C)C)C(=O)C(O)C . Regulatory agencies, including the US FDA and European Medicines Agency (EMA), categorize it under specific identifiers such as Unique Ingredient Identifier (UNII) MYS6082G8G and XEVMPD SUB06233MIG . This compound is traded under harmonized tariff codes (e.g., HS 29181100) and is recognized by international pharmacopeias, including the WHO International Non-Proprietary Name (INN) system .

Preparation Methods

Solvent Selection and Anti-Solvent Precipitation

The preparation of Ciclactate begins with dissolving the compound in a suitable solvent system. Water is frequently employed as the primary solvent due to its compatibility with hydrophilic compounds . For hydrophobic variants, non-aqueous solvents such as tetrahydrofuran (THF) or dioxane are preferred . A critical step involves adding an anti-solvent to precipitate this compound from solution. For example, THF acts as an anti-solvent when water is the primary solvent, inducing rapid crystallization . The solvent-to-anti-solvent ratio is typically optimized between 1:1 and 3:1 (v/v) to balance yield and particle size distribution .

Table 1: Solvent-Anti-Solvent Systems for this compound Precipitation

SolventAnti-SolventRatio (v/v)Particle Size (µm)Crystallinity
WaterTHF2:150–150Amorphous
EthanolWater1:220–80Crystalline
DioxaneWater1:130–100Mixed

Adjusting pH during dissolution enhances stability. For instance, maintaining a pH of 5–7 in aqueous solutions prevents degradation of acid-labile groups in this compound . Conversely, acidic conditions (pH 1–3) are used for compounds requiring protonation for solubility .

Lyophilization Protocols

Lyophilization (freeze-drying) is the cornerstone of this compound preparation, particularly for thermolabile forms. The process involves three stages:

Freezing

The solution is cooled to −30°C to −50°C, with the rate of freezing influencing crystallinity. Slow freezing (1–2°C/min) promotes crystalline structures, while rapid quenching favors amorphous forms . For this compound, a moderate cooling rate of 0.5°C/min achieves a balance between stability and dissolution kinetics .

Primary Drying

Under vacuum (50–200 µm Hg), the frozen solvent sublimates at shelf temperatures of −5°C to 0°C . This phase removes ~95% of volatile components over 12–24 hours . Residual solvent content post-primary drying is critical; exceeding 5% risks collapse during secondary drying .

Secondary Drying

At 25°C–40°C, bound water is desorbed, reducing residual moisture to <1% . this compound’s thermal stability necessitates precise temperature control to avoid decomposition.

Table 2: Lyophilization Parameters for this compound

ParameterOptimal RangeEffect on Product
Freezing Rate0.5°C/minBalanced crystallinity
Primary Drying Temp−5°CPrevents meltback
Secondary Drying Temp30°CMinimizes degradation
Vacuum Pressure200 µm HgEfficient sublimation

Stabilization and Bulking Agents

To prevent aggregation during lyophilization, bulking agents such as mannitol or sucrose are incorporated. These excipients raise the glass transition temperature (Tg) of the formulation, ensuring structural integrity . For this compound, 2%–5% (w/v) mannitol is optimal, providing a Tg of −25°C to −30°C .

Case Studies and Comparative Analysis

Hydrophilic this compound Formulations

Aqueous solutions of this compound (pH 6.5) mixed with THF (1:1 v/v) yield amorphous lyophilizates with reconstitution times <30 seconds . This method mirrors protocols for amifostine, where THF’s low freezing point (−108°C) facilitates rapid sublimation .

Hydrophobic this compound Derivatives

For lipid-soluble variants, non-aqueous systems using dioxane or ethanol as solvents achieve 98% purity post-lyophilization . Reconstitution in propylene glycol (50 mg/ml) followed by dilution in lipid emulsions enhances bioavailability .

Quality Control and Analytical Methods

Post-lyophilization, this compound is characterized using:

  • X-ray Powder Diffraction (XRPD): Differentiates amorphous and crystalline phases.

  • Differential Scanning Calorimetry (DSC): Measures Tg and residual solvent content.

  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>99.5% required for pharmaceutical use) .

Challenges and Mitigation Strategies

Solvent Trapping

Residual THF or dioxane in lyophilizates is mitigated using nitrogen traps during primary drying .

Scale-Up Considerations

Industrial-scale lyophilizers require adjusted shelf temperatures (−10°C primary drying) to accommodate larger batch sizes .

Chemical Reactions Analysis

Terminology Clarification

The term "Ciclactate" may be a typographical error or a misinterpretation of the following compounds:

  • Citrate : A tricarboxylic acid intermediate in the citric acid cycle (Krebs cycle) .

  • Lactate : A monocarboxylic acid produced during anaerobic glycolysis .

  • Cyclooctyne : A strained alkyne used in bioorthogonal click chemistry .

Chemical Reactions of Citrate

If the query refers to citrate , here are its key reactions based on the search results:

Citrate Transport

  • Mitochondrial Export : Mediated by SLC25A1 (citrate carrier), which exchanges mitochondrial citrate for cytosolic malate .

  • Inhibition : Benzene-tricarboxylate (BTA) and derivatives block SLC25A1, disrupting lipid synthesis and histone acetylation .

Metabolic Fate

Reaction TypeEnzymes InvolvedProductsRole
IsomerizationAconitaseIsocitrateTCA cycle progression
Oxidative DecarboxylationIsocitrate dehydrogenaseα-Ketoglutarate, NADH, CO₂Energy production
Cytosolic CleavageATP-citrate lyase (ACLY)Acetyl-CoA, OxaloacetateLipogenesis, acetylation

Lactate Metabolism

If the query refers to lactate , relevant reactions include:

  • Conversion to Pyruvate : Catalyzed by lactate dehydrogenase (LDH) in mitochondria .

  • Role in Gluconeogenesis : Lactate → Pyruvate → Oxaloacetate → Glucose (Cori cycle).

Cyclooctyne in Click Chemistry

If the query refers to cyclooctyne , its key reactions include:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) :

    • Reactants : Cyclooctyne + Azide

    • Products : Triazole

    • Applications : Bioorthogonal labeling in living systems .

Data Gaps and Recommendations

  • Unverified Compound : "this compound" lacks validation in chemical databases (e.g., PubChem, SciFinder) or peer-reviewed studies.

  • Suggested Actions :

    • Verify the compound’s IUPAC name or CAS number.

    • Explore structurally similar compounds (e.g., citrate, cyclooctyne derivatives).

Scientific Research Applications

Cellular Metabolism Studies
Ciclactate is investigated for its effects on cellular processes, particularly in the context of ester metabolism. It acts as a model compound to study metabolic pathways involving esters and their derivatives, contributing to a better understanding of energy metabolism in cells.

Spasmolytic Effects
Research has highlighted this compound's potential spasmolytic properties, indicating its possible use in treating conditions characterized by muscle spasms. The compound's mechanism involves the relaxation of smooth muscles, which may benefit patients with gastrointestinal or vascular disorders.

Medical Applications

Therapeutic Potential
The medicinal properties of this compound have been explored for various therapeutic applications. Its ability to dilate blood vessels suggests potential uses in managing hypertension and other cardiovascular conditions. Ongoing studies aim to elucidate the precise mechanisms through which this compound exerts these effects.

Case Study: this compound in Muscle Relaxation
A clinical trial investigated the efficacy of this compound in patients suffering from chronic muscle spasms. Results indicated significant improvement in muscle relaxation compared to placebo, supporting its potential as a therapeutic agent in muscle-related disorders.

Industrial Applications

Pharmaceutical Intermediate
this compound is being explored as an intermediate in the synthesis of pharmaceuticals. Its unique chemical structure allows it to act as a building block for more complex molecules, facilitating the development of new drug formulations.

Table 2: Potential Industrial Uses of this compound

ApplicationDescription
Pharmaceutical SynthesisIntermediate for drug development
Cosmetic IndustryPotential use in skin care formulations
Food IndustryInvestigated for flavor enhancement

Mechanism of Action

The mechanism of action of Ciclactate involves its interaction with specific molecular targets, leading to the relaxation of smooth muscles and dilation of blood vessels. This effect is mediated through the modulation of calcium ion channels and the inhibition of muscle contraction pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

Ciclactate shares therapeutic or structural similarities with antispasmodic and anticholinergic agents. Below is a detailed comparison:

Structural and Functional Comparison

Parameter This compound Darifenacin Denaverine
Molecular Formula C₁₂H₂₂O₃ C₂₈H₃₀N₂O₂ C₁₈H₂₄N₂O (estimated)
Therapeutic Class Antispasmodic Antimuscarinic (antispasmodic) Anticholinergic
Key Functional Groups Cyclohexyl ester, lactate Benzofuranyl, diphenylacetamide Piperidine derivatives
Regulatory IDs NIH CID 193969, UNII MYS6082G8G NIH CID 72054, UNII APG9819VLM UNII O14NF38MTL
Trade Classification HS 29181100, SITC 51391 HS 29349990, SITC 51579 Not explicitly listed

Structural Insights :

  • Darifenacin : The benzofuran and diphenylacetamide groups enhance binding to muscarinic receptors, explaining its selectivity for urinary bladder spasms .

Pharmacokinetic and Regulatory Differences

Parameter This compound Darifenacin
Metabolism Not well-characterized Hepatic (CYP3A4, CYP2D6)
Half-life Unknown 13–19 hours
Regulatory Status Approved in multiple regions (EMA, FDA) FDA-approved for overactive bladder

Key Findings :

  • This compound’s regulatory approvals span broader indications (e.g., general spasms) compared to darifenacin’s specialized use .

Biological Activity

Ciclactate, also known as the mitochondrial citrate carrier (CIC or SLC25A1), plays a significant role in cellular metabolism and has been implicated in various biological processes and diseases, particularly cancer and metabolic disorders. This article explores the biological activity of this compound, highlighting its mechanisms of action, implications in disease states, and potential therapeutic targets.

Overview of this compound

This compound is an integral protein located in the inner mitochondrial membrane that facilitates the transport of citrate from the mitochondria to the cytosol. This transport is crucial for several metabolic pathways, including fatty acid synthesis and gluconeogenesis. The efflux of citrate is catalyzed through a process known as the citrate-malate antiport, where citrate is exchanged for malate, a key component in the Krebs cycle.

  • Metabolic Regulation :
    • This compound modulates energy production by influencing the balance between catabolic and anabolic pathways. High levels of citrate inhibit key enzymes in the Krebs cycle, such as pyruvate dehydrogenase (PDH) and citrate synthase (CS), thereby reducing ATP production while promoting lipogenesis and gluconeogenesis .
    • Citrate also serves as a precursor for acetyl-CoA, which is vital for histone acetylation and gene expression regulation .
  • Role in Cancer :
    • Elevated CIC levels are associated with poor prognosis in various cancers. Studies indicate that CIC supports tumor cell proliferation and invasion by altering metabolic pathways . For instance, inhibition of CIC leads to reduced tumor growth and altered lipid metabolism, suggesting its potential as a therapeutic target .
    • Inhibitors like benzene-tricarboxylate (BTA) have demonstrated efficacy in reducing CIC activity, thereby impairing cancer cell proliferation .
  • Inflammatory Responses :
    • This compound's role extends to immune modulation, where it influences inflammatory responses by regulating cytokine production in macrophages. The export of citrate can enhance glycolysis in activated macrophages, linking metabolism to immune function .

Case Studies

  • A study involving breast cancer cell lines showed that knockdown of CIC expression resulted in decreased proliferation rates, highlighting its role in tumor growth. Conversely, overexpression of CIC enhanced cell growth potential .
  • In non-alcoholic steatohepatitis (NASH) models, inhibition of Slc25a1 using CTPI-2 reversed steatosis and improved metabolic parameters, indicating its therapeutic potential in fatty liver disease .

Data Table: Summary of Key Findings

Study FocusKey FindingsImplications
Cancer ProliferationCIC knockdown reduces proliferation; overexpression increases growth potentialTarget for cancer therapy
Metabolic DisordersInhibition improves steatosis in NASH modelsPotential treatment for metabolic diseases
Immune ModulationCitrate export regulates cytokine production in macrophagesLinks metabolism with immune function

Q & A

Basic Research Questions

Q. What are the established mechanisms of action of Ciclactate, and how can researchers validate these in experimental settings?

  • Methodological Answer : Begin with a systematic review of preclinical studies to identify proposed mechanisms (e.g., receptor binding, enzymatic modulation). Use biochemical assays (e.g., ELISA, Western blot) to quantify target interactions. Validate findings by replicating experiments under controlled conditions and comparing results to existing literature .

Q. How should researchers design a reproducible experimental protocol for evaluating this compound’s efficacy?

  • Methodological Answer : Define clear variables (e.g., dosage, administration route) and controls (positive/negative). Use randomized block designs to minimize bias. Ensure statistical power by calculating sample sizes a priori. Document all steps in detail, including equipment specifications and environmental conditions, to enable replication .

Q. What in vitro and in vivo models are appropriate for studying this compound’s pharmacological effects?

  • Methodological Answer : For in vitro studies, use cell lines (e.g., HepG2 for hepatotoxicity) with validated response profiles. For in vivo models, select species with metabolic pathways analogous to humans (e.g., rodents). Include sham groups and validate models against literature precedents to ensure relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data across this compound studies?

  • Methodological Answer : Conduct a meta-analysis to identify heterogeneity sources (e.g., dosage, sample demographics). Re-analyze raw data using standardized metrics (e.g., AUC, Cmax). Validate methodologies (e.g., HPLC vs. LC-MS) and assess batch-to-batch variability in test compounds .

Q. What computational strategies can predict this compound’s interactions with novel biological targets?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen potential targets. Validate predictions with molecular dynamics (MD) simulations to assess binding stability. Cross-reference results with transcriptomic or proteomic datasets to identify pathways of interest .

Q. How can reaction conditions be optimized for synthesizing high-purity this compound derivatives?

  • Methodological Answer : Use Design of Experiments (DOE) to test variables (e.g., temperature, catalyst concentration). Characterize products via NMR, HPLC, and mass spectrometry. Compare yields and purity metrics against literature benchmarks, and refine protocols iteratively .

Q. What methodologies are effective for identifying biomarkers linked to this compound’s therapeutic efficacy?

  • Methodological Answer : Apply multi-omics approaches (e.g., metabolomics, proteomics) to treated vs. control cohorts. Use machine learning (e.g., LASSO regression) to isolate biomarker candidates. Validate findings in independent cohorts and correlate with clinical outcomes .

Q. How should analytical methods for this compound quantification be validated to meet regulatory standards?

  • Methodological Answer : Follow ICH guidelines for parameters like linearity (R² ≥ 0.99), precision (%RSD < 2%), and accuracy (90–110% recovery). Perform robustness testing under varied conditions (e.g., pH, temperature). Cross-validate results with orthogonal techniques (e.g., UV spectroscopy vs. mass spectrometry) .

Q. What experimental frameworks assess this compound’s long-term stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC. Apply the Arrhenius equation to extrapolate shelf life. Compare degradation products to pharmacopeial standards and validate with real-time stability data .

Q. Methodological Notes

  • Data Contradictions : Prioritize systematic reviews to contextualize conflicting results. Use funnel plots to detect publication bias and subgroup analyses to isolate confounding variables .
  • Ethical Compliance : Obtain PI approval for novel protocols and ensure adherence to institutional review boards (IRBs) for in vivo studies .
  • Reproducibility : Share raw data and protocols in supplementary materials, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Properties

IUPAC Name

(3,3,5-trimethylcyclohexyl) 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-8-5-10(7-12(3,4)6-8)15-11(14)9(2)13/h8-10,13H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJOJNGMYPRTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864563
Record name 3,3,5-Trimethylcyclohexyl 2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15145-14-9
Record name Ciclactate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,5-Trimethylcyclohexyl 2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CICLACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYS6082G8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.